1-Tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate
Beschreibung
1-Tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H22ClNO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Eigenschaften
Molekularformel |
C13H22ClNO4 |
|---|---|
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-(chloromethyl) 4-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-7-5-13(4,6-8-15)10(16)18-9-14/h5-9H2,1-4H3 |
InChI-Schlüssel |
GUWBWTPEWISRGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCCl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate typically involves the reaction of N-Boc-piperidine-4-carboxylic acid methyl ester with chloroiodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate is not well-documented. its reactivity is primarily due to the presence of the chloromethyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl 4-chloromethyl 4-methylpiperidine-1,4-dicarboxylate can be compared with similar compounds such as:
N-Boc-piperidine-4-carboxylic acid methyl ester: A precursor in the synthesis of the compound.
1-tert-butyl 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate: Another derivative with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
